molecular formula C19H18N3O3+ B119056 3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium CAS No. 152168-00-8

3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium

Cat. No. B119056
M. Wt: 336.4 g/mol
InChI Key: GLLPHBOCYMYCCG-LFYBBSHMSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, DMPO, and is commonly used as a spin trap in biochemistry and pharmacology research.

Mechanism Of Action

DMPO works by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using techniques such as electron spin resonance spectroscopy, providing valuable information about the free radical and its interactions with biological molecules.

Biochemical And Physiological Effects

DMPO has been shown to have antioxidant properties, and may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, DMPO has been used to study the effects of free radicals on biological systems, providing valuable insight into the mechanisms of disease and potential treatments.

Advantages And Limitations For Lab Experiments

One advantage of using DMPO as a spin trap is its stability and ease of handling. However, DMPO may not be suitable for all experiments, as it may react with other compounds in the system and produce unwanted artifacts. Additionally, the choice of spin trap may depend on the specific free radical being studied and the experimental conditions.

Future Directions

1. Further investigation into the antioxidant properties of DMPO and its potential therapeutic applications.
2. Development of new spin traps with improved stability and selectivity.
3. Use of DMPO and other spin traps to study the effects of free radicals on specific biological systems, such as the nervous system or cardiovascular system.
4. Investigation of the interactions between DMPO and other compounds in biological systems, and their potential effects on experimental results.

Synthesis Methods

The synthesis of DMPO involves the reaction of 4-(dimethylamino)benzaldehyde with acetylacetone in the presence of a base catalyst. The resulting product is then reacted with 4-bromoacetophenone to form the final compound.

Scientific Research Applications

DMPO is primarily used as a spin trap in scientific research, particularly in the field of biochemistry and pharmacology. Spin trapping is a technique used to study the formation and reactions of free radicals in biological systems. DMPO is used to trap free radicals and stabilize them, allowing for their detection and analysis.

properties

CAS RN

152168-00-8

Product Name

3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium

Molecular Formula

C19H18N3O3+

Molecular Weight

336.4 g/mol

IUPAC Name

3-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]-2H-oxadiazol-3-ium-5-one

InChI

InChI=1S/C19H17N3O3/c1-21(2)16-8-3-14(4-9-16)5-12-18(23)15-6-10-17(11-7-15)22-13-19(24)25-20-22/h3-13H,1-2H3/p+1/b12-5+

InChI Key

GLLPHBOCYMYCCG-LFYBBSHMSA-O

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3

SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3

synonyms

1,2,3-Oxadiazolium, 3-(4-(3-(4-(dimethylamino)phenyl)-1-oxo-2-propenyl )phenyl)-5-hydroxy-

Origin of Product

United States

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